(4-octylphenyl)boronic Acid

Vue d'ensemble

Description

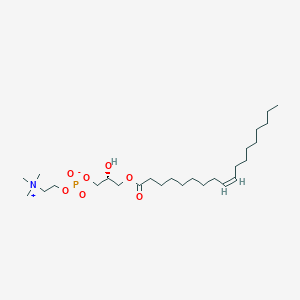

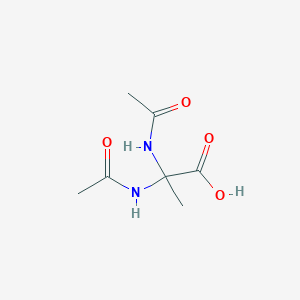

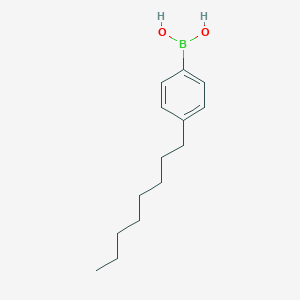

(4-Octylphenyl)boronic acid is an organic compound with the molecular formula C14H23BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an octyl group at the para position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mécanisme D'action

Target of Action

The primary target of (4-Octylphenyl)boronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the properties of boronic acids can be tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, certain boronic acids, including this compound, are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

(4-Octylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols. This property makes it an excellent candidate for the development of biosensors and molecular recognition systems. The compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can form complexes with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt normal cell signaling by interfering with the phosphorylation of key signaling proteins . This disruption can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis . Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols, which allows it to interact with a wide range of biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

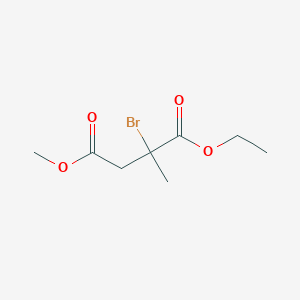

The synthesis of (4-octylphenyl)boronic acid typically involves the reaction of 4-octylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Formation of 4-octylphenyl magnesium bromide:

Reaction with trimethyl borate:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Octylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

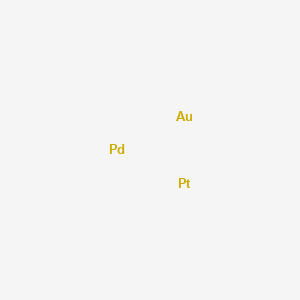

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Aqueous Acid: Used for hydrolysis of boronate esters.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

(4-Octylphenyl)boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals.

Biological Applications: Utilized in the design of sensors and probes for detecting biological molecules.

Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the octyl group and is more commonly used in organic synthesis.

4-Pentyloxyphenylboronic Acid: Similar structure but with a pentyloxy group instead of an octyl group.

Uniqueness

(4-Octylphenyl)boronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to other boronic acids. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of materials and sensors .

Propriétés

IUPAC Name |

(4-octylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDAABRKOWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400718 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133997-05-4 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.